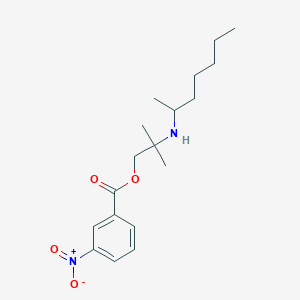
2-(Heptan-2-ylamino)-2-methylpropyl 3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Heptan-2-ylamino)-2-methylpropyl 3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates. This compound is characterized by the presence of a nitro group attached to a benzene ring, along with a heptan-2-ylamino group and a methylpropyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptan-2-ylamino)-2-methylpropyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with 2-(Heptan-2-ylamino)-2-methylpropanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Heptan-2-ylamino)-2-methylpropyl 3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Oxidation: The amino group (if formed by reduction) can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate or nitric acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Hydrochloric acid, sodium hydroxide.
Oxidation: Potassium permanganate, nitric acid.
Major Products Formed
Reduction: 2-(Heptan-2-ylamino)-2-methylpropyl 3-aminobenzoate.
Substitution: 3-nitrobenzoic acid and 2-(Heptan-2-ylamino)-2-methylpropanol.
Oxidation: 2-(Heptan-2-ylamino)-2-methylpropyl 3-nitrosobenzoate or this compound.
Applications De Recherche Scientifique
2-(Heptan-2-ylamino)-2-methylpropyl 3-nitrobenzoate is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Heptan-2-ylamino)-2-methylpropyl 3-nitrobenzoate depends on its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester and amino groups can interact with enzymes and proteins. These interactions can modulate biological pathways and influence cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Heptan-2-ylamino)-2-methylpropyl 4-nitrobenzoate: Similar structure but with the nitro group in the para position.
2-(Heptan-2-ylamino)-2-methylpropyl 3-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
2-(Heptan-2-ylamino)-2-methylpropyl benzoate: Lacks the nitro group.
Uniqueness
2-(Heptan-2-ylamino)-2-methylpropyl 3-nitrobenzoate is unique due to the presence of both the nitro group and the heptan-2-ylamino group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
6625-13-4 |
|---|---|
Formule moléculaire |
C18H28N2O4 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
[2-(heptan-2-ylamino)-2-methylpropyl] 3-nitrobenzoate |
InChI |
InChI=1S/C18H28N2O4/c1-5-6-7-9-14(2)19-18(3,4)13-24-17(21)15-10-8-11-16(12-15)20(22)23/h8,10-12,14,19H,5-7,9,13H2,1-4H3 |
Clé InChI |
VMWNXXADTRFVNE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)NC(C)(C)COC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




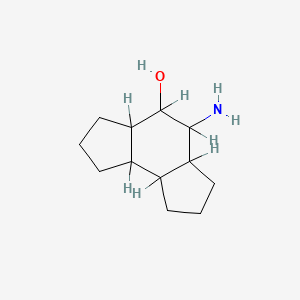
![{(2R)-2-Amino-3-[(carboxymethyl)amino]-3-oxopropyl}(methyl)mercury](/img/structure/B14443564.png)
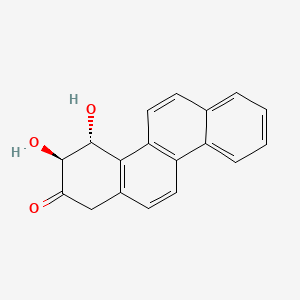
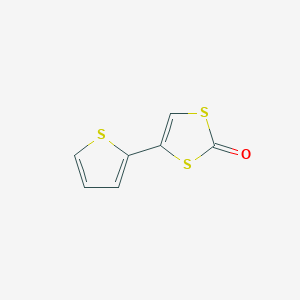
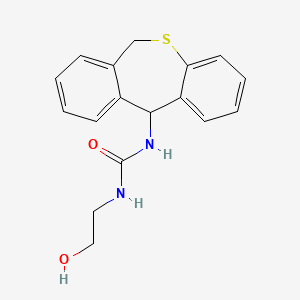
![1-[(3-Ethenylphenyl)methyl]-1H-imidazole](/img/structure/B14443582.png)


![(5R,5aR,8aR,9R)-9-(4-ethoxy-3,5-dimethoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14443594.png)
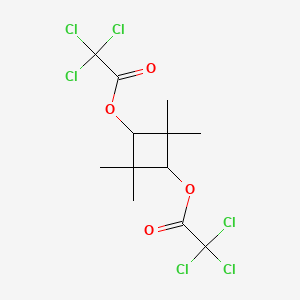

![Benzene, [(S)-butylsulfinyl]-](/img/structure/B14443617.png)
